molecular formula C10H14N2O2 B8587919 Pyridin-2-yl diethylcarbamate CAS No. 98976-68-2

Pyridin-2-yl diethylcarbamate

Cat. No. B8587919
Key on ui cas rn: 98976-68-2
M. Wt: 194.23 g/mol
InChI Key: MHRXCBLPIQVVRE-UHFFFAOYSA-N
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Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.6 mmol
Type
reactant
Reaction Step Two
Yield
55

Identifiers

NAME
1657

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
c1ccccc1[Mg]Cl
Step Two
Name
Quantity
1.6 mmol
Type
reactant
Smiles
c1cccnc1OC(=O)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
c1cccnc1c1ccccc1
Measurements
Type Value Analysis
YIELD 55
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.6 mmol
Type
reactant
Reaction Step Two
Yield
55

Identifiers

NAME
1657

Inputs

Step One
Name
Quantity
0 mmol
Type
reactant
Smiles
c1ccccc1[Mg]Cl
Step Two
Name
Quantity
1.6 mmol
Type
reactant
Smiles
c1cccnc1OC(=O)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
c1cccnc1c1ccccc1
Measurements
Type Value Analysis
YIELD 55
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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